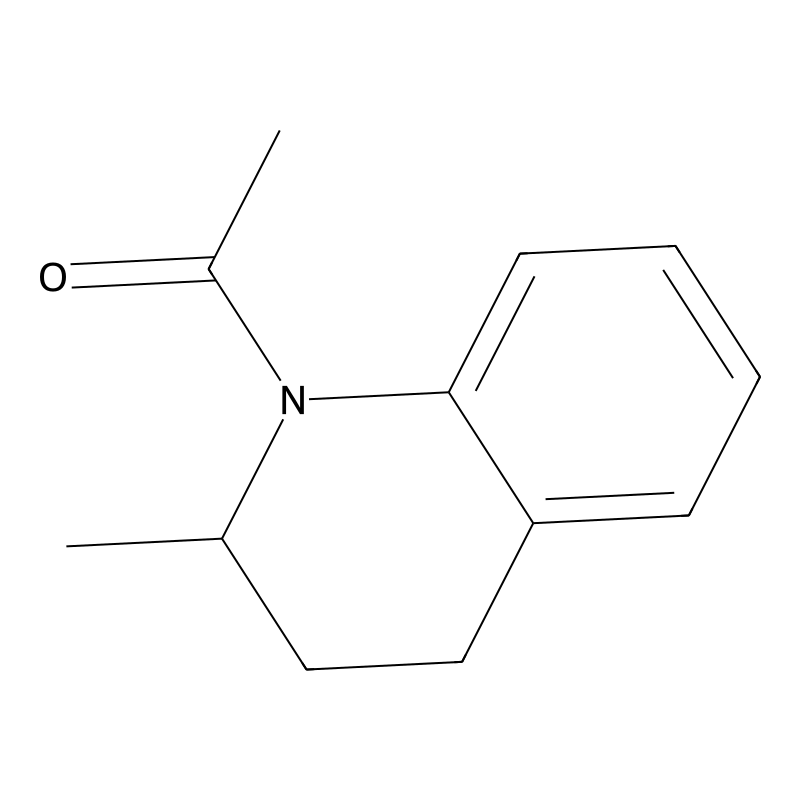1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
- Potential as a Bromodomain Inhibitor: A study published in the Journal of Medicinal Chemistry explored fragment-based discovery of bromodomain inhibitors. This research identified (2S)-1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline (a stereoisomer of 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline) as a potential lead compound for further development of bromodomain inhibitors. Bromodomains are protein domains that play a role in gene regulation, and their inhibition holds promise for therapeutic applications in cancer and other diseases [].
Data Availability:
- Structural information for (2S)-1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline bound to a human bromodomain can be found in the Protein Data Bank Japan (PDB entry 4a9h) [].
Future Research Directions:
Given the limited current research on 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline, further investigations are needed to explore its potential applications. This could include studies on:
- Synthesis and characterization of the compound and its derivatives.
- Biological activity assays to assess its potential as a bromodomain inhibitor or for other therapeutic targets.
- Computational modeling to understand its binding interactions with target proteins.
1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is an organic compound characterized by its unique structure that combines a dihydroquinoline moiety with an ethanone functional group. This compound belongs to the class of quinoline derivatives, which are known for their significant biological activities and applications in medicinal chemistry. The molecular formula of this compound is , and it features a 3,4-dihydroquinoline ring with a methyl group at the 2-position, linked to an ethanone group at the nitrogen atom of the quinoline structure .
- Oxidation: This compound can be oxidized to form N-oxide derivatives using agents like hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can transform this compound into its corresponding dihydroquinoline derivatives using reducing agents such as sodium borohydride.
- Nucleophilic Substitution: The ethanone moiety can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles like amines or alcohols .
Quinoline derivatives, including 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone, exhibit a wide range of biological activities. These compounds have been studied for their potential effects against various diseases, including cancer and infectious diseases. The mechanism of action typically involves interaction with specific molecular targets such as enzymes and receptors that regulate cellular processes like inflammation and cell proliferation .
The synthesis of 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can be achieved through several methods:
- Formation of Dihydroquinoline: The starting material can be synthesized via the reduction of quinoline using reducing agents like sodium borohydride or lithium aluminum hydride.
- Acylation: The dihydroquinoline derivative is then acylated using acetyl chloride or acetic anhydride under acidic or basic conditions to introduce the ethanone group.
- Final Purification: The product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
This compound has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases, particularly those involving inflammation and cancer pathways. Additionally, its unique structural features make it a candidate for further chemical modifications to enhance its efficacy and selectivity .
Studies on the interaction of 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone with biological targets have shown that it can modulate important signaling pathways. These interactions are crucial for understanding its therapeutic potential and mechanisms of action. Research indicates that this compound may influence pathways related to apoptosis and cellular stress responses, which are vital in cancer therapy .
Several compounds share structural similarities with 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Quinoline | Basic structure without dihydroquinoline | Lacks the additional methyl and ethanone groups |
| Dihydroquinoline | Similar ring structure but without the ethanone moiety | Does not exhibit the same range of biological activities |
| Quinoline-2-thiol | Contains a thiol group instead of an ethanone group | Focuses on different reactivity profiles compared to ethanones |
The uniqueness of 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone lies in its combined structural features that provide distinct chemical reactivity and biological properties compared to these similar compounds .








